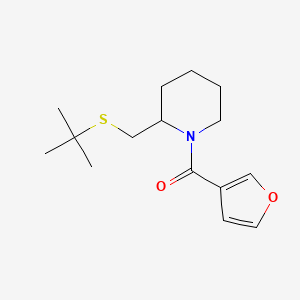

(2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-3-yl)methanone

Description

The compound "(2-((tert-butylthio)methyl)piperidin-1-yl)(furan-3-yl)methanone" features a piperidine ring substituted at the 2-position with a tert-butylthio-methyl group and a furan-3-yl methanone moiety. The tert-butylthio group introduces steric bulk and sulfur-based electronic effects, while the furan-3-yl ketone contributes to polar interactions.

Properties

IUPAC Name |

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(furan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-15(2,3)19-11-13-6-4-5-8-16(13)14(17)12-7-9-18-10-12/h7,9-10,13H,4-6,8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEAKXYYJGNWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-3-yl)methanone typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.

Introduction of the Tert-butylthio Group: This step involves the reaction of the piperidine intermediate with tert-butylthiol in the presence of a suitable base, such as sodium hydride, to form the tert-butylthio-substituted piperidine.

Coupling with Furan-3-yl Methanone: The final step involves the coupling of the tert-butylthio-substituted piperidine with furan-3-yl methanone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-3-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neuropharmacology and anti-inflammatory research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of (2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-3-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring and furan moiety may facilitate binding to these targets, while the tert-butylthio group could modulate the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Furan-3-yl Methanone Moieties

(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)(furan-3-yl)methanone (Compound 8, )

- Key Differences: The piperidine nitrogen is substituted with a methylamino-pyrimidoindole group instead of a tert-butylthio-methyl group.

- Implications: The chloro-pyrimidoindole moiety likely enhances biological activity (e.g., kinase inhibition) compared to the sulfur-containing substituent in the target compound. The furan-3-yl methanone is retained, suggesting shared hydrogen-bonding or π-stacking interactions .

(3-{3-[2-(Cyclopropylmethoxy)ethyl]-1,2,4-oxadiazol-5-yl}piperidin-1-yl)(furan-3-yl)methanone ()

- Key Differences : An oxadiazole ring with a cyclopropylmethoxyethyl chain replaces the tert-butylthio-methyl group.

- Implications: The oxadiazole enhances metabolic stability and introduces rigidity, while the cyclopropyl group increases lipophilicity. The furan-3-yl methanone maintains polar interactions, but the overall logP may differ significantly .

Compounds with Alternative Heterocycles or Substituents

(Morpholin-4-yl)[2-(piperidin-1-yl)pyridin-3-yl]methanone ()

- Key Differences : Morpholine replaces the furan-3-yl group, and a pyridin-3-yl moiety substitutes the piperidine-thioether chain.

- Properties: Molecular weight = 275.35; logP = 1.46.

(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone ()

- Key Differences: A phenyl group replaces the furan-3-yl methanone, and dual piperidine rings are present.

- Implications : The phenyl group increases hydrophobicity (higher logP), while the dual piperidines may enhance basicity. This compound is restricted to laboratory research, unlike furan-containing analogues, which may have broader biological applications .

1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone ()

- Key Differences : A pyrrolidine ring with a silyl ether replaces the piperidine-thioether, and a fluoropyridine is present.

- Implications: The silyl ether improves steric protection and stability under basic conditions.

Data Table: Comparative Overview of Key Compounds

*Estimated based on tert-butylthio group’s contribution.

Key Observations

Electronic and Steric Effects : The tert-butylthio group in the target compound provides steric hindrance and sulfur-based electron donation, contrasting with oxygen-containing groups (e.g., silyl ethers in ) or nitrogen-rich heterocycles (e.g., oxadiazole in ).

Biological Relevance : Furan-containing compounds () may share binding motifs, while phenyl or morpholine derivatives () diverge in target specificity.

Synthetic Considerations : Thioether formation in the target compound may require specialized reagents, unlike more common amide couplings () or silyl protections ().

Biological Activity

(2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-3-yl)methanone is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Properties

The compound features a piperidine ring, a furan ring, and a tert-butylthio group, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of 279.42 g/mol.

Synthesis

The synthesis of (2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. Key steps include:

- Preparation of the Piperidine Ring : Utilizing various alkylation methods.

- Introduction of the Furan Ring : Often via electrophilic substitution.

- Formation of the Thioether Group : Through nucleophilic substitution reactions.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecular targets, including enzymes and receptors. The specific interactions can modulate biochemical pathways, leading to therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that (2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-3-yl)methanone exhibits promising antimicrobial properties. In vitro assays demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Antioxidant Properties

The compound has also been evaluated for its antioxidant potential. In assays measuring DPPH radical scavenging activity, it exhibited an IC50 value of 25 µM, indicating strong antioxidant capabilities compared to standard antioxidants like ascorbic acid.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against clinical isolates. The results confirmed that the compound effectively inhibited growth in resistant strains, highlighting its potential as a lead compound in antibiotic development.

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant activity was assessed using various in vitro models. The findings suggested that the compound could protect cellular components from oxidative damage, making it a candidate for further exploration in neuroprotective applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.